Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, known by its chemical formula CHO and CAS number 40098-26-8, is a compound that has garnered interest in the field of organic chemistry due to its structural characteristics and potential applications. This compound is classified primarily as an ester, specifically a methyl ester derived from a cyclopentene derivative. It serves as an important intermediate in the synthesis of various bioactive molecules, including prostaglandin analogs.
This compound can be synthesized from readily available starting materials, such as suberic acid. Its classification falls under esters and ketones, given its molecular structure that features both ester and hydroxy functionalities. Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is particularly noted for its role in pharmaceutical chemistry as a precursor for biologically active compounds.
The synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate has been explored through various methods. One notable approach involves the use of suberic acid as a starting material. The practical synthesis pathway includes several steps:
This method has been reported to achieve good yields and is considered efficient for laboratory synthesis .
The molecular structure of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate can be represented by its SMILES notation: COC(=O)CCCCCCC1=CC(O)CC1=O
. The compound features a seven-carbon chain (heptanoate) linked to a cyclopentene ring with hydroxyl and carbonyl groups.
Key structural data include:
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate participates in several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate primarily relates to its role as an intermediate in the synthesis of prostaglandin analogs. Prostaglandins are lipid compounds that perform various physiological functions, including modulation of inflammation and regulation of blood flow.
Upon administration, the compound may undergo enzymatic transformations that lead to the formation of active prostaglandin-like molecules, which exert their effects through specific receptor binding . This process underscores its significance in medicinal chemistry.
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Not specified |
Density | Not specified |
These properties are essential for understanding the compound's behavior in various chemical environments .
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate finds applications primarily in pharmaceutical research, particularly in the synthesis of prostaglandin analogs used for therapeutic purposes such as anti-inflammatory agents and reproductive health medications. Its ability to act as a versatile building block makes it valuable in drug development .
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is systematically named according to IUPAC conventions as an alicyclic ester featuring a cyclopentenone core with pendant hydroxy and oxo groups. Its molecular formula is C₁₃H₂₀O₄, with a molecular weight of 240.29 g/mol [3] [7]. The structure comprises a seven-carbon heptanoate chain terminated in a methyl ester, linked to a functionalized cyclopentene ring containing ketone (C5) and hydroxyl (C3) moieties. This α,β-unsaturated ketone system enables Michael addition reactions, while the allylic alcohol segment offers sites for selective derivatization. Stereochemical variations exist, with the (R)-enantiomer (CAS 41138-61-8) displaying specific optical rotation [α] = +10° (c=1 in chloroform) [4] [8].
Table 1: Nomenclature and Identifiers
Designation | Identifier | Source |
---|---|---|
Systematic name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | [7] |
CAS (racemic) | 40098-26-8 | [3] [9] |
CAS (R-enantiomer) | 41138-61-8 | [4] [8] |
Molecular formula | C₁₃H₂₀O₄ | [3] [7] |
FDA UNII | 8I3O2MY5FN | [3] [7] |
This compound emerged as a pivotal synthon during 1970s prostaglandin research, particularly for E-series analogs. Its discovery paralleled efforts to simplify complex prostaglandin syntheses by leveraging the Piancatelli rearrangement, which converts furyl carbinols to cyclopentenones [1]. Early routes required 12+ steps with low yields, but the recognition that this intermediate could serve as a universal precursor for C-16 oxygenated prostaglandins (as covered in patent US3965143A) accelerated its adoption [10]. The compound’s historical significance lies in its ability to efficiently introduce the lower side chain while preserving the stereoelectronic features necessary for biological activity in prostaglandin analogs. This strategic role reduced reliance on complex biochemical extraction methods and enabled scalable production of therapeutics [5] [10].
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate serves as the penultimate intermediate in misoprostol synthesis, where its (R)-enantiomer is incorporated into the final molecule. Industrial production typically employs a five-step sequence from suberic acid, achieving ~40% overall yield [1]:
Table 2: Synthetic Pathway to Misoprostol Intermediate
Step | Reaction | Key Conditions | Function |
---|---|---|---|
1 | Friedel-Crafts acylation | ZnCl₂ catalyst, anhydrous | Forms furyl ketone |
2 | Esterification | H₂SO₄, methanol | Methyl ester formation |
3 | Reduction | NaBH₄ or catalytic hydrogenation | Alcohol synthesis |
4 | Piancatelli rearrangement | ZnCl₂, aqueous medium | Cyclopentenone ring formation |
5 | Tautomerization | Spontaneous, 20-25°C | Stabilizes enol to keto form |
The stereocenter at C3 (positioned α to the carbonyl) dictates enantioselective reduction in subsequent misoprostol synthesis. The intermediate’s purity is critical, with pharmacopeial standards designating it as "Misoprostol Impurity 6" (EP Impurity F) when present in APIs [7] [9]. Current process optimizations focus on enhancing the Piancatelli step’s regioselectivity and developing enantioselective routes to the (R)-configured material, which exhibits superior biological compatibility in final drug formulations [1] [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: